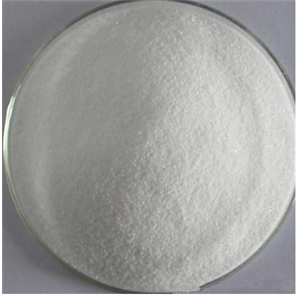Cas no 14047-28-0 ((R)-(+)-9-(2-Hydroxypropyl)adenine)

14047-28-0 structure
商品名:(R)-(+)-9-(2-Hydroxypropyl)adenine
CAS番号:14047-28-0
MF:C8H11N5O
メガワット:193.205840349197
MDL:MFCD07369451
CID:49615
(R)-(+)-9-(2-Hydroxypropyl)adenine 化学的及び物理的性質
名前と識別子
-
- (R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
- (R)-9-(2-hydroxypropyl) adenine
- (R)-(+)-9-(2-hydroxypropyl)adenine
- (R)-9-[2-(HYDROXYPROPYL] ADENINE
- (R)-9-[2-(Hydroxypropyl] Adenine (Desphosphoryl Tenofovir)
- (R)-9-[2-(Hydroxypropyl] Adenine (Desphosphoryl Tenofovir)
- (R)-6-Amino-9-(2-hydroxypropyl)purine
- D-(-)-9-(2-Hydroxypropyl)adenine
- 6-Amino-alpha-methyl-9H-purine-9-ethanol
- Tenofovir Impurity 24
- Tenofovir Impurity 11
- (R)-9-(2-Hydroxypropyl)ademine
- 9-[(2R)-2-Hydroxypropyl]adenine
- Tenofovir disoproxil Impurity 24
- R-9-(2-hydroxypropyl) adenine, 9-HPA
- (R)-9-(2-hydroxypropyl) adenine (SC)
- (R)-9-(2-Hydroxypropyl)adenine
- (2R)-1-(6-aminopurin-9-yl)propan-2-ol
- 9-HYDROXYPROPYLADENINE, R-ISOMER
- 43H6SBP55W
- 9H-Purine-9-ethanol, 6-amino-alpha-methyl-, (alphaR)-
- (2R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
- 9-(2-Hydroxypropyl)adenine, (R)-
- PubChem9984
- R-9-(2-hydroxypropyl)adenine [WHO-DD]
- 9H-Purine-9-ethanol, 6-amino-alpha-methyl-, D-
- R-(+)-9-(2-Hydroxypropyl)adenine
- (R)-9-[2-(Hydroxypropyl] Adenine(Desphosphoryl Tenofovir)
- (R)-(+)-9-(2-Hydroxypropyl)adenine
-
- MDL: MFCD07369451
- インチ: 1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m1/s1
- InChIKey: MJZYTEBKXLVLMY-RXMQYKEDSA-N
- ほほえんだ: O([H])[C@]([H])(C([H])([H])[H])C([H])([H])N1C([H])=NC2=C(N([H])[H])N=C([H])N=C12
計算された属性
- せいみつぶんしりょう: 193.09636g/mol
- ひょうめんでんか: 0
- XLogP3: -0.4
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 2
- どういたいしつりょう: 193.09636g/mol
- 単一同位体質量: 193.09636g/mol
- 水素結合トポロジー分子極性表面積: 89.8Ų
- 重原子数: 14
- 複雑さ: 202
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.57
- ゆうかいてん: 198.0 to 202.0 deg-C
- ふってん: 457.7°C at 760 mmHg
- フラッシュポイント: 230.6°C
- 屈折率: 1.752
- PSA: 89.85000
- LogP: 0.37050
(R)-(+)-9-(2-Hydroxypropyl)adenine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
(R)-(+)-9-(2-Hydroxypropyl)adenine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(R)-(+)-9-(2-Hydroxypropyl)adenine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A162737-100g |
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol |
14047-28-0 | 97% | 100g |
$37.0 | 2025-02-21 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD5306-25g |
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol |
14047-28-0 | 97% | 25g |
¥80.0 | 2022-03-01 | |
| abcr | AB443535-25g |
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol; . |
14047-28-0 | 25g |
€83.40 | 2025-02-20 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0081-100MG |
(2R)-1-(6-aminopurin-9-yl)propan-2-ol |
14047-28-0 | 95% | 100MG |
¥ 3,201.00 | 2023-03-31 | |
| Chemenu | CM116089-500g |
(R)-9-(2-Hydroxypropyl)adenine |
14047-28-0 | 97% | 500g |
$207 | 2022-12-28 | |
| abcr | AB443535-10g |
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol; . |
14047-28-0 | 10g |
€75.90 | 2025-02-20 | ||
| BAI LING WEI Technology Co., Ltd. | A011021466-1g |
(R)-(+)-9-(2-Hydroxypropyl)adenine |
14047-28-0 | 98% | 1g |
¥603 | 2023-11-24 | |
| BAI LING WEI Technology Co., Ltd. | J66OR80623-100g |
(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol |
14047-28-0 | 100g |
¥1496 | 2023-11-24 | ||
| A2B Chem LLC | AA62676-10g |
(R)-(-)-9-(2-Hydroxypropyl)adenine |
14047-28-0 | 97% | 10g |
$6.00 | 2024-04-20 | |
| Aaron | AR001D7K-5g |
9H-Purine-9-ethanol, 6-amino-α-methyl-, (αR)- |
14047-28-0 | 95% | 5g |
$4.00 | 2025-01-21 |
(R)-(+)-9-(2-Hydroxypropyl)adenine サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:14047-28-0)(R)-(+)-9-(2-Hydroxypropyl)adenine
注文番号:sfd13050
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:36
価格 ($):discuss personally
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:14047-28-0)(2R)-1-(6-aminopurin-9-yl)propan-2-ol
注文番号:A3032
在庫ステータス:in Stock/in Stock/in Stock/in Stock
はかる:100.0mg/250.0mg/500.0mg/1.0g
清らかである:99%/99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 04:23
価格 ($):385.0/641.0/1069.0/1603.0
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:14047-28-0)(2-CHLORO-ETHOXY)-ACETIC
注文番号:LE1976
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:41
価格 ($):discuss personally
(R)-(+)-9-(2-Hydroxypropyl)adenine 関連文献
-
Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
14047-28-0 ((R)-(+)-9-(2-Hydroxypropyl)adenine) 関連製品
- 61-19-8(Adenosine monophosphate)
- 146-78-1(2-Fluoroadenosine)
- 362-75-4([(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methanol)
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 707-99-3(2-(6-Aminopurin-9-yl)ethanol)
- 60-92-4(Cyclic AMP)
- 73-03-0(Cordycepin)
- 73-24-5(Adenine)
- 958-09-8(Deoxyadenosine)
- 58-61-7(Adenosine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
(CAS:14047-28-0)(R)-(+)-9-(2-Hydroxypropyl)adenine

清らかである:98.00%
はかる:25kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:14047-28-0)(R)-(+)-9-(2-羟丙基)腺嘌呤

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ















